Biotin-bis-amido-SS-NHS

Descripción

Propiedades

IUPAC Name |

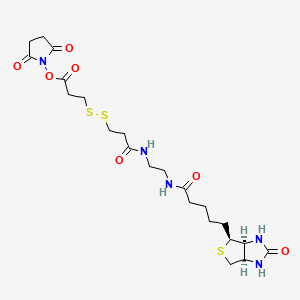

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-3-oxopropyl]disulfanyl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O7S3/c28-16(4-2-1-3-15-21-14(13-35-15)25-22(33)26-21)23-9-10-24-17(29)7-11-36-37-12-8-20(32)34-27-18(30)5-6-19(27)31/h14-15,21H,1-13H2,(H,23,28)(H,24,29)(H2,25,26,33)/t14-,15-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPHUVGDBNUVHA-GXZWQRSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746718 |

Source

|

| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142439-92-7 |

Source

|

| Record name | (3aS,4S,6aR)-N-[2-[[3-[[3-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]dithio]-1-oxopropyl]amino]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142439-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{2-[3-({3-[(2,5-Dioxopyrrolidin-1-yl)oxy]-3-oxopropyl}disulfanyl)propanamido]ethyl}-5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Biotin-bis-amido-SS-NHS: A Cleavable Biotinylation Reagent for Advanced Proteomic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biotin-bis-amido-SS-NHS is a versatile, amine-reactive biotinylation reagent designed for the covalent labeling of proteins and other biomolecules. Its unique structure, featuring a long, cleavable spacer arm, makes it an invaluable tool in proteomics, drug discovery, and molecular biology. This guide provides a comprehensive overview of its chemical properties, mechanism of action, primary applications, and detailed experimental protocols.

Core Concepts: Chemical Structure and Functionality

This compound, also known as NHS-SS-Biotin, is characterized by three key functional components:

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group specifically targets primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues, forming stable amide bonds.[1]

-

Disulfide (SS) Bond: Located within the spacer arm, this bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), allowing for the gentle elution of biotinylated molecules from avidin (B1170675) or streptavidin affinity matrices.[1][2]

-

Long Spacer Arm: The extended spacer arm (approximately 24.3 Å) minimizes steric hindrance, facilitating efficient binding of the biotin (B1667282) moiety to avidin or streptavidin probes.[1]

This combination of features enables the reversible biotinylation of proteins, a critical capability for applications requiring the recovery of the purified biomolecule.

Chemical Properties

| Property | Value | Reference |

| Molecular Weight | 575.72 g/mol | [3] |

| Molecular Formula | C22H33N5O7S3 | [3] |

| Reactivity | Primary amines (-NH2) | [1] |

| Solubility | Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF before use in aqueous buffers. | [1] |

| Cleavability | Cleavable with reducing agents (e.g., DTT, TCEP, β-mercaptoethanol). | [1][2] |

| Membrane Permeability | Membrane-permeable, allowing for intracellular labeling. | [1] |

Mechanism of Action: The NHS Ester Reaction

The biotinylation process is a two-step reaction. First, the NHS ester of this compound reacts with a primary amine on a target biomolecule. This reaction proceeds via nucleophilic attack of the amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1]

Primary Use: Labeling and Purification of Biomolecules

The primary application of this compound is the selective labeling of proteins for subsequent detection, purification, and analysis. Its cleavable nature is particularly advantageous in proteomics workflows.

Cell Surface Protein Labeling

A key application is the labeling of cell surface proteins. While the membrane-permeable this compound can be used for intracellular labeling[1], its sulfonated, water-soluble counterpart, Sulfo-NHS-SS-Biotin, is often preferred for specifically targeting cell surface proteins due to its inability to cross the cell membrane.[4][5] The labeled proteins can then be isolated using streptavidin affinity chromatography and identified by mass spectrometry.

Proximity Labeling for Protein-Protein Interaction Studies

In techniques like BioID and TurboID, a protein of interest is fused to a biotin ligase.[6][7] When biotin is added, the ligase biotinylates nearby proteins. While these techniques often use biotin directly, the principles of biotinylation and subsequent purification are central. The use of cleavable biotin reagents can facilitate the elution of interacting partners for mass spectrometry analysis.

Drug Target Identification

Biotinylation can be employed in chemical proteomics to identify the cellular targets of a drug. A drug molecule can be modified with a reactive group that allows for biotinylation, and the biotin tag is then used to pull down the drug's binding partners from a cell lysate.

Experimental Protocols

General Protein Biotinylation in Solution

This protocol provides a general framework for biotinylating a purified protein in solution.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Biotinylation Reagent: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10-20 mM.

-

Reaction Setup: Add a 20- to 50-fold molar excess of the biotinylation reagent to the protein solution. The optimal ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis against an appropriate buffer.

Cell Surface Protein Biotinylation (using Sulfo-NHS-SS-Biotin)

This protocol is adapted for labeling proteins on the surface of live cells.

Materials:

-

Sulfo-NHS-SS-Biotin

-

Ice-cold PBS, pH 8.0

-

Adherent or suspension cells

-

Quenching buffer (e.g., 100 mM glycine (B1666218) in PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin-agarose beads

-

Reducing elution buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS to remove any amine-containing media.

-

Biotinylation: Resuspend or cover the cells with a freshly prepared solution of Sulfo-NHS-SS-Biotin (typically 0.25-1.0 mg/mL) in ice-cold PBS. Incubate for 30 minutes at 4°C with gentle agitation.

-

Quenching: Remove the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer.

-

Affinity Purification: Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins by incubating the beads with a reducing elution buffer to cleave the disulfide bond.

-

Analysis: The eluted proteins can be analyzed by Western blotting or mass spectrometry.

Data Presentation: Quantitative Parameters for Biotinylation

The following table summarizes typical quantitative parameters for biotinylation experiments.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. |

| Biotin Reagent Molar Excess | 10- to 50-fold | The optimal ratio depends on the protein and desired degree of labeling. |

| Reaction pH | 7.0-8.5 | NHS esters react with deprotonated primary amines. Higher pH increases the reaction rate but also the rate of hydrolysis. |

| Reaction Time | 30-60 min at RT, 2-4 hours at 4°C | Longer incubation at lower temperatures can be used for sensitive proteins. |

| Quenching Reagent | 50-100 mM Tris or Glycine | Quenches any unreacted NHS ester. |

| Cleavage Reagent (DTT) | 20-100 mM | Cleaves the disulfide bond for elution. |

Visualizations: Workflows and Pathways

Conclusion

This compound and its analogs are powerful reagents that enable the efficient and reversible biotinylation of proteins. The ability to label primary amines, coupled with a long, cleavable spacer arm, provides researchers with a robust tool for a wide range of applications, from the identification of cell surface proteins to the elucidation of protein-protein interactions. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful implementation of this technology in advanced research and drug development settings.

References

An In-depth Technical Guide to Biotin-bis-amido-SS-NHS: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-bis-amido-SS-NHS is a versatile, long-chain, amine-reactive biotinylation reagent that incorporates a cleavable disulfide bond. This design imparts unique functionalities, making it a valuable tool in protein chemistry, cell biology, and the burgeoning field of targeted protein degradation. Its membrane permeability allows for the labeling of both intracellular and cell-surface proteins. The integrated N-hydroxysuccinimide (NHS) ester facilitates covalent conjugation to primary amines, while the disulfide bridge offers the strategic advantage of reversible biotinylation. This guide provides a comprehensive overview of the chemical structure, properties, and key experimental protocols for this compound.

Chemical Structure and Properties

This compound possesses a modular structure comprising a biotin (B1667282) moiety, a long spacer arm containing a disulfide bond, and an amine-reactive NHS ester. The extended spacer arm is designed to minimize steric hindrance in the binding of the biotin tag to avidin (B1170675) or streptavidin.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing experiments, ensuring appropriate handling, and achieving optimal results.

| Property | Value | Reference(s) |

| Molecular Weight | 575.72 g/mol | [1][2][3] |

| Chemical Formula | C₂₂H₃₃N₅O₇S₃ | [2] |

| CAS Number | 142439-92-7 | [2][4][5] |

| Appearance | Powder | [6] |

| Solubility | Soluble in DMSO (≥28.79 mg/mL), DMF; Insoluble in water and ethanol | [3][7] |

| Spacer Arm Length | 24.3 Å | [4][7] |

| Reactivity | Reacts with primary amines (-NH₂) at pH 7-9 to form stable amide bonds. | [7] |

| Cleavability | Disulfide bond is cleaved by reducing agents (e.g., DTT, TCEP, β-mercaptoethanol). | [4][7] |

| Storage Conditions | Store desiccated at -20°C. | [2][4] |

Experimental Protocols

Detailed methodologies for the use of this compound in common applications are provided below. These protocols serve as a starting point and may require optimization based on the specific protein or cell system under investigation.

Protein Biotinylation

This protocol outlines the general procedure for labeling proteins with this compound.

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column or dialysis equipment

-

Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of the reagent in anhydrous DMF or DMSO (e.g., 5 mg/mL). This solution should be prepared fresh.[4]

-

Reaction Setup: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[4]

-

Removal of Excess Reagent: Remove non-reacted this compound by dialysis against a suitable buffer or by using a desalting column.[4]

-

Storage: Store the biotinylated protein under conditions optimal for the specific protein.

Cell Surface and Intracellular Biotinylation

This compound is membrane-permeable, allowing for the labeling of both cell surface and intracellular proteins.[7]

Materials:

-

Cells in suspension or adherent cells

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., PBS containing 25-50 mM Tris or 100 mM glycine)

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[8][9]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF (approximately 5 mg in 1 mL).[8]

-

Biotinylation Reaction: Add the this compound stock solution to the cell suspension to a final concentration of approximately 2 mM.[9]

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature. For predominantly cell-surface labeling, the incubation can be performed at 4°C to minimize internalization.[8][10]

-

Quenching: Quench the reaction by washing the cells three times with an ice-cold quenching buffer.[9][10]

-

Downstream Processing: The biotinylated cells can now be lysed for subsequent analysis, such as affinity purification of labeled proteins.

Cleavage of the Disulfide Bond

The disulfide bond in the spacer arm allows for the removal of the biotin tag, which is particularly useful for eluting biotinylated proteins from streptavidin affinity columns.

Materials:

-

Biotinylated sample

-

Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or β-mercaptoethanol)

-

Incubation buffer

Procedure:

-

Incubation with Reducing Agent: Incubate the biotinylated sample in a buffer containing a sufficient concentration of a reducing agent. Common conditions include:

-

Separation: Following cleavage, the now label-free protein can be separated from the cleaved biotin moiety and the reducing agent by methods such as dialysis or size-exclusion chromatography.

Mandatory Visualizations

Biotinylation and Cleavage Workflow

The following diagram illustrates the general workflow for protein biotinylation using this compound, followed by affinity purification and subsequent cleavage of the biotin tag.

Caption: Workflow for protein biotinylation, purification, and cleavage.

Application as a PROTAC Linker: A Conceptual Workflow

This compound is described as a PROTAC (Proteolysis Targeting Chimera) linker.[1][2][3] In this context, it can be used to functionalize a ligand for an E3 ubiquitin ligase. The biotinylated E3 ligase ligand can then be used in assays to study the formation of the ternary complex (E3 ligase - PROTAC - Target Protein) and subsequent ubiquitination and degradation of the target protein. The following diagram illustrates a conceptual workflow for such an application.

Caption: Conceptual workflow for using this compound in PROTAC development.

Conclusion

This compound is a powerful and versatile reagent for researchers in molecular and cellular biology, as well as in the field of drug discovery. Its long, cleavable spacer arm and amine-reactive NHS ester provide a robust system for biotinylating proteins and other biomolecules. The ability to reverse the biotinylation through cleavage of the disulfide bond is a significant advantage in applications such as affinity purification. Furthermore, its utility as a linker in the construction of PROTACs highlights its relevance in the development of novel therapeutic modalities. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a wide range of research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. targetmol.cn [targetmol.cn]

- 3. This compound (HY-130490-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 4. proteochem.com [proteochem.com]

- 5. molcore.com [molcore.com]

- 6. NHS-SS-Biotin | CAS:142439-92-7 | Reagent used to attach biotin to primary amines | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. apexbt.com [apexbt.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

Mechanism of action for Biotin-bis-amido-SS-NHS amine reactivity

An In-Depth Technical Guide to the Mechanism of Action for Biotin-bis-amido-SS-NHS Amine Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, application, and technical specifications of this compound, a key reagent in bioconjugation and proteomics. This document details the chemistry of its amine reactivity, protocols for its use, and quantitative data to enable precise experimental design.

Core Mechanism of Amine Reactivity

This compound, also known as NHS-SS-Biotin, is a versatile biochemical tool designed for the biotinylation of proteins and other biomolecules.[1] Its functionality is centered around three key chemical motifs: an N-hydroxysuccinimide (NHS) ester, a disulfide (-S-S-) bond, and a biotin (B1667282) group. The molecule is cell-permeable and is typically rendered water-insoluble, necessitating dissolution in an organic solvent like DMSO or DMF prior to use in aqueous solutions.[1][2]

The NHS Ester: A Gateway to Amine Conjugation

The primary mode of action for this compound is the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines (-NH₂).[2] This reaction proceeds via a nucleophilic acyl substitution mechanism.[3] The primary amines, commonly found on the N-terminus of polypeptides and the side chain of lysine (B10760008) (K) residues, act as nucleophiles, attacking the carbonyl carbon of the NHS ester.[2][4] This results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a leaving group.[5]

This conjugation is highly efficient within a specific pH range. The reaction is most effective at a slightly alkaline pH of 7.2 to 9.0.[3][5] Below this range, the amine groups are largely protonated (-NH₃⁺), reducing their nucleophilicity and slowing the reaction.[6] Above this range, the rate of hydrolysis of the NHS ester increases significantly, competing with the amine reaction and reducing the overall efficiency of biotinylation.[5][6]

The Disulfide Bond: Enabling Cleavability

A critical feature of this compound is the disulfide bond located within its spacer arm.[2] This bond is stable under standard physiological conditions but can be readily cleaved by mild reducing agents.[7] This cleavability is essential for applications where the recovery of the unmodified target molecule is required after its capture or analysis.[7][8] Common reducing agents used for this purpose include dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or 2-mercaptoethanol.[7][8] The cleavage releases the biotin tag from the labeled protein, allowing for the gentle elution of the protein from avidin (B1170675) or streptavidin affinity resins without the need for harsh, denaturing conditions.[1][9]

The Biotin Moiety: High-Affinity Tagging

The biotin group serves as a high-affinity ligand for avidin and its derivatives, such as streptavidin and NeutrAvidin protein.[9] This interaction is one of the strongest non-covalent bonds known in nature, which allows for highly specific and robust detection, purification, and immobilization of biotinylated molecules.[9][] The long spacer arm of the reagent (24.3 Å) reduces steric hindrance, enhancing the accessibility of the biotin group for binding to avidin or streptavidin.[1][2]

Quantitative Data and Reaction Kinetics

The efficiency of biotinylation is influenced by several factors, primarily pH and the stability of the NHS ester in aqueous solutions.

| Parameter | Value | Conditions | Reference |

| Optimal Reaction pH | 7.2 - 9.0 | Aqueous buffers (Phosphate, Borate, etc.) | [5] |

| Optimal Reaction pH (alternative) | 8.3 - 8.5 | Aqueous buffers (Sodium Bicarbonate, etc.) | [6] |

| Half-life of NHS-ester hydrolysis | 4 - 5 hours | pH 7.0 at 0°C | [5][11] |

| Half-life of NHS-ester hydrolysis | 10 minutes | pH 8.6 at 4°C | [5][11] |

| Spacer Arm Length | 24.3 Å | - | [1][2] |

| Reaction Time | 30 min (RT) to 2 hours (on ice) | Protein solutions | [12] |

| Cleavage Conditions | 50 mM DTT | Reducing buffer | [8] |

Key Diagrams and Workflows

Chemical Structure and Functional Components

The structure of this compound is designed for multi-stage biochemical applications. The diagram below illustrates its key functional domains.

Caption: Functional components of the NHS-SS-Biotin reagent.

Mechanism of Amine Reaction

The core reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to a stable amide linkage.

Caption: Reaction mechanism of NHS ester with a primary amine.

Standard Experimental Workflow

A typical application of this compound involves the labeling, capture, and subsequent release of a target protein.

Caption: Standard workflow for protein biotinylation and purification.

Experimental Protocols

Protocol for Protein Biotinylation

This protocol outlines the general steps for labeling a protein with this compound.

Materials:

-

Protein solution (in an amine-free buffer like PBS, pH 7.2-8.0)

-

This compound (NHS-SS-Biotin)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Desalting column for buffer exchange

Procedure:

-

Prepare Protein Sample: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Prepare Biotin Reagent: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM.[2][12] Do not prepare stock solutions for long-term storage, as the NHS ester is moisture-sensitive.[13]

-

Calculate Reagent Volume: Determine the amount of biotin reagent needed to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point.

-

Reaction: Add the calculated volume of the dissolved biotin reagent to the protein solution.[6]

-

Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[12]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15 minutes. This step removes unreacted NHS-ester.[5]

-

Purification: Remove excess, non-reacted biotin and the NHS byproduct by passing the solution through a desalting column equilibrated with a suitable buffer.

Protocol for Affinity Purification and Cleavage

This protocol describes the capture of the biotinylated protein and its subsequent elution.

Materials:

-

Biotinylated protein solution

-

Streptavidin-agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (Wash buffer containing 50 mM DTT)

Procedure:

-

Bind to Resin: Add the biotinylated protein solution to a slurry of streptavidin-agarose resin. Incubate for 1 hour at room temperature with gentle mixing.

-

Wash Resin: Pellet the resin by centrifugation and discard the supernatant. Wash the resin three times with wash buffer to remove non-specifically bound proteins.

-

Elute Protein: Add elution buffer containing DTT to the washed resin.[8]

-

Incubate for Cleavage: Incubate for 1 hour at 37°C to allow for the cleavage of the disulfide bond.

-

Collect Protein: Centrifuge the resin and collect the supernatant, which now contains the purified protein, free of the biotin tag.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various research and development areas:

-

Proteomics: Used for the enrichment and identification of protein complexes or specific cell surface proteins.[14] The cleavable nature allows for efficient sample preparation for mass spectrometry.[9]

-

Drug Targeting: Biotinylation can be used in pre-targeting strategies for drug delivery. A biotinylated antibody can be targeted to a tumor, followed by the administration of an avidin-conjugated therapeutic agent.[][15]

-

Affinity Purification: Enables the isolation of specific binding partners from complex mixtures. The mild elution conditions preserve the native conformation and function of the purified proteins.[][14]

References

- 1. cephamls.com [cephamls.com]

- 2. apexbt.com [apexbt.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 8. Biotinylation | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. his6-tag.com [his6-tag.com]

- 15. US5283342A - Biotinylated small molecules - Google Patents [patents.google.com]

The Crucial Role of Spacer Arm Length in Biotin-Streptavidin Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin (B1667282) and streptavidin, with a dissociation constant (Kd) in the femtomolar range, has made it an indispensable tool in a vast array of life science applications, from immunoassays and affinity chromatography to targeted drug delivery and nanotechnology. However, the efficiency of this powerful interaction is not solely dependent on the inherent affinity of the binding partners. A critical, yet often overlooked, factor is the length and nature of the spacer arm that links biotin to a molecule of interest. This technical guide provides an in-depth exploration of how the spacer arm length impacts biotin-streptavidin binding, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in optimizing their applications.

The Impact of Spacer Arm Length on Binding Affinity

The biotin binding sites in streptavidin are located deep within the protein structure. Consequently, when biotin is conjugated to a larger molecule, steric hindrance can significantly impede its ability to access these binding pockets. A spacer arm acts as a flexible tether, extending the biotin moiety away from the conjugated molecule and thereby reducing steric hindrance.

Quantitative Analysis of Spacer Arm Length and Binding

The length of the spacer arm has a direct and measurable impact on the binding affinity of biotinylated molecules to streptavidin. Longer spacer arms are generally associated with improved binding, up to a certain point.

| Spacer Arm Type | Approximate Length (Å) | Observation | Reference |

| No Spacer | ~9.5 | Significant steric hindrance, reduced binding efficiency. | [1] |

| Short Chain (e.g., NHS-Biotin) | ~13.5 | Moderate improvement in binding over no spacer. | [2] |

| Long Chain (e.g., NHS-LC-Biotin) | ~22.4 | Substantial reduction in steric hindrance, leading to enhanced binding. | [2] |

| Extra-Long Chain (e.g., NHS-LC-LC-Biotin) | ~30.5 | Further improvement in binding, often considered optimal for many applications. | [2] |

| PEG Spacers (e.g., PEG4, PEG12) | Variable (>30) | Offer increased solubility and flexibility, which can further enhance binding and reduce non-specific interactions. A study showed a ~60% increase in active binding sites when using a longer PEG spacer. | [3] |

A study comparing different biotinylation reagents on a microplate surface demonstrated a clear trend of improved dose-response curves with increasing "bridge length" (spacer arm length), suggesting that longer spacers lead to a higher number of accessible biotin molecules for horseradish peroxidase (HRP)-streptavidin binding.[2] Another study investigating surface-bound biotin found that a chitosan-grafted surface with a ~40 Å spacer exhibited the highest specific-to-nonspecific binding signal ratio.[4]

It is important to note that excessively long and flexible spacers can sometimes lead to the formation of thick, multi-layered protein structures on a surface, which may be advantageous for maximizing protein capture but could be detrimental for applications requiring a well-defined monolayer.[5]

Experimental Protocols for Assessing Spacer Arm Impact

To empirically determine the optimal spacer arm length for a specific application, researchers can employ a variety of experimental techniques. Below are detailed methodologies for two common approaches.

Protocol 1: Fluorescence-Based Microplate Assay

This protocol allows for the semi-quantitative comparison of streptavidin binding to biotinylated molecules with different spacer arm lengths immobilized on a microplate.

Materials:

-

High-binding 96-well microplates

-

Biotinylation reagents with varying spacer arm lengths (e.g., NHS-Biotin, NHS-LC-Biotin, NHS-PEGn-Biotin)

-

Molecule of interest (e.g., protein, antibody)

-

Streptavidin conjugated to a fluorescent reporter (e.g., FITC, Alexa Fluor 488)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., 0.05% Tween-20 in PBS)

-

Fluorescence microplate reader

Methodology:

-

Biotinylation: Conjugate the molecule of interest with the different biotinylation reagents according to the manufacturer's instructions. Purify the biotinylated molecules to remove excess, unreacted biotin.

-

Immobilization: Coat the wells of the microplate with the biotinylated molecules at a concentration of 1-10 µg/mL in PBS. Incubate overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer to remove unbound molecules.

-

Blocking: Add blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Repeat the washing step.

-

Streptavidin Incubation: Add fluorescently labeled streptavidin at a concentration of 1-5 µg/mL in blocking buffer to each well. Incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash the wells five times with wash buffer to remove unbound streptavidin.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Compare the fluorescence signals from the wells coated with molecules biotinylated with different spacer arms. Higher fluorescence indicates greater streptavidin binding.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR provides quantitative data on the binding kinetics (association and dissociation rates) and affinity (Kd) of the biotin-streptavidin interaction.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Streptavidin

-

Biotinylated molecules with varying spacer arm lengths

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 1.5)

Methodology:

-

Streptavidin Immobilization: Immobilize streptavidin onto the sensor chip surface via amine coupling according to the instrument manufacturer's protocol.

-

Ligand Capture: Inject the biotinylated molecules with different spacer arms over the streptavidin-coated surface to allow for capture. The amount of captured ligand should be optimized to avoid mass transport limitations.

-

Analyte Injection: Inject a series of concentrations of a binding partner (analyte) to the captured biotinylated molecule over the sensor surface and a reference flow cell.

-

Kinetic Analysis: Monitor the association and dissociation phases in real-time.

-

Regeneration: Inject the regeneration solution to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these kinetic parameters for the different spacer arm lengths.

Visualizing the Concepts

Diagrams can aid in understanding the principles and workflows discussed.

Caption: Steric hindrance with short vs. long spacer arms.

Caption: Workflow for fluorescence-based binding assay.

Caption: Workflow for SPR-based kinetic analysis.

Conclusion

The length of the spacer arm is a critical parameter in the design of biotin-streptavidin-based assays and applications. By carefully selecting a spacer arm of appropriate length, researchers can significantly reduce steric hindrance, improve binding efficiency, and ultimately enhance the sensitivity and reliability of their experiments. The quantitative data and detailed protocols provided in this guide offer a framework for understanding and optimizing this crucial aspect of the biotin-streptavidin interaction. For any new system, empirical testing of different spacer arm lengths is highly recommended to achieve the best possible performance.

References

- 1. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]

- 5. howarthgroup.org [howarthgroup.org]

Navigating the Cellular Boundary: A Technical Guide to the Membrane Permeability of Biotin-bis-amido-SS-NHS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the membrane permeability characteristics of Biotin-bis-amido-SS-NHS, a cleavable biotinylation reagent. Understanding the ability of this reagent to cross the cell membrane is critical for its effective application in labeling and isolating proteins, a cornerstone of contemporary proteomics and drug discovery. This document provides a comparative analysis of its properties, detailed experimental protocols for its use in both intracellular and cell-surface labeling, and visual workflows to guide experimental design.

Core Concepts: The Decisive Role of Structure in Membrane Permeability

The ability of a biotinylation reagent to traverse the plasma membrane is primarily dictated by its physicochemical properties, most notably its solubility. The key structural determinant for this class of molecules is the presence or absence of a sulfonate group on the N-hydroxysuccinimide (NHS) ring.

-

Membrane Impermeable Reagents (e.g., Sulfo-NHS-SS-Biotin): The addition of a charged sulfonate group makes the molecule water-soluble and prevents it from passively diffusing across the hydrophobic lipid bilayer of the cell membrane.[1][2] This property ensures that labeling is restricted to proteins on the extracellular surface.[2][3]

-

Membrane Permeable Reagents (e.g., NHS-SS-Biotin and this compound): In the absence of a sulfonate group, the reagent is water-insoluble and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).[1] This characteristic allows it to readily cross the cell membrane, making it suitable for labeling intracellular proteins.[1]

This compound lacks a sulfonate group and is soluble in DMSO, categorizing it as a membrane-permeable reagent ideal for intracellular labeling applications.[4][5]

Quantitative Data and Physicochemical Properties

| Property | This compound | NHS-SS-Biotin | Sulfo-NHS-SS-Biotin |

| Membrane Permeability | Permeable[5] | Permeable[1] | Impermeable[6] |

| Primary Application | Intracellular Labeling | Intracellular Labeling | Cell-Surface Labeling |

| Solubility | Soluble in DMSO[4] | Water-insoluble; Soluble in DMSO or DMF[1] | Water-soluble[6] |

| Molecular Weight | 575.72 g/mol [4] | ~505 g/mol | 606.69 g/mol [6] |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester |

| Target Moiety | Primary amines (-NH₂) | Primary amines (-NH₂) | Primary amines (-NH₂) |

| Cleavability | Yes (Disulfide bond) | Yes (Disulfide bond) | Yes (Disulfide bond) |

Experimental Protocols

The following are detailed methodologies for intracellular and cell-surface protein labeling. The intracellular protocol is based on the use of structurally similar membrane-permeable NHS-SS-Biotin and is directly applicable to this compound.

Protocol 1: Intracellular Protein Labeling with this compound

This protocol is designed for labeling proteins within the cellular interior.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), ice-cold, pH 8.0

-

Quenching buffer (e.g., PBS with 100 mM glycine (B1666218) or Tris), ice-cold

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells at a concentration of approximately 1-25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Biotinylation Reaction: Add the this compound stock solution to the cell suspension to a final concentration of 1-2 mM. The final volume of DMSO should not exceed 10% of the total reaction volume to maintain cell viability.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. A longer incubation time may be necessary to ensure diffusion into the cells.[7]

-

Quenching: Terminate the reaction by washing the cells three times with ice-cold quenching buffer. This will inactivate any unreacted biotinylation reagent.

-

Cell Lysis: Lyse the biotinylated cells using an appropriate lysis buffer containing protease inhibitors to extract the labeled intracellular proteins for downstream analysis.

Protocol 2: Cell-Surface Protein Labeling with Sulfo-NHS-SS-Biotin

This protocol is for selectively labeling proteins on the exterior of the cell membrane.

Materials:

-

Sulfo-NHS-SS-Biotin

-

Phosphate-buffered saline (PBS), ice-cold, pH 8.0

-

Quenching buffer (e.g., PBS with 100 mM glycine or Tris), ice-cold

-

Cell lysis buffer

-

Protease inhibitors

Procedure:

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove amine-containing media. Keep cells on ice to minimize endocytosis.

-

Reagent Preparation: Immediately before use, dissolve Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.[8]

-

Biotinylation Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cells.

-

Incubation: Incubate the cells on ice or at 4°C for 30 minutes with gentle agitation.

-

Quenching: Stop the reaction by washing the cells three times with ice-cold quenching buffer.

-

Cell Lysis: Lyse the cells with an appropriate lysis buffer containing protease inhibitors to extract the labeled cell-surface proteins.

Visualizing the Workflow and Logic

To further clarify the selection and application of these reagents, the following diagrams, generated using the DOT language, illustrate the core decision-making logic and experimental workflows.

Caption: Logical flow from reagent structure to experimental application.

References

- 1. apexbt.com [apexbt.com]

- 2. researchgate.net [researchgate.net]

- 3. Measurement of local permeability at subcellular level in cell models of agonist- and ventilator-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (HY-130490-100mg) at Hölzel-Diagnostika [hoelzel-biotech.com]

- 5. apexbt.com [apexbt.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. m.youtube.com [m.youtube.com]

Solubility of Biotin-bis-amido-SS-NHS in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Biotin-bis-amido-SS-NHS, a long-chain, cleavable biotinylation reagent. Understanding the solubility of this reagent is critical for its effective use in various applications, including proteomics, drug discovery, and diagnostics, particularly in the context of PROTAC® development where it serves as a valuable linker. This document details its solubility in common aqueous and organic solvents, provides experimental protocols for solubility determination, and outlines a typical workflow for its use.

Overview of this compound

This compound is a specialized biotinylation reagent featuring a long spacer arm that incorporates a cleavable disulfide bond and is terminated with an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent labeling of primary amines on proteins and other biomolecules. The extended spacer arm minimizes steric hindrance in binding to avidin (B1170675) or streptavidin, while the disulfide bond permits the release of the biotin (B1667282) tag under reducing conditions.

Solubility Data

The solubility of this compound is a key consideration for its handling and application in experimental workflows. As with many NHS-ester-containing reagents, it exhibits significantly different solubility profiles in organic versus aqueous solvents.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, based on supplier information and data for structurally similar long-chain NHS-biotin reagents, the following table summarizes the expected solubility.

| Solvent | Type | Molar Mass ( g/mol ) | Solubility (mM) | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (B87167) (DMSO) | Organic | 575.72 | 10 | ~5.76 | A stock solution of 10 mM in DMSO is commonly used.[1] |

| Dimethylformamide (DMF) | Organic | 575.72 | Likely similar to DMSO | Likely similar to DMSO | Generally a good solvent for NHS-biotin reagents. |

| Ethanol | Organic | 575.72 | Low | Low | Not a preferred solvent for initial reconstitution. |

| Methanol | Organic | 575.72 | Low | Low | Not a preferred solvent for initial reconstitution. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous | 575.72 | Very Low | Very Low | Sparingly soluble; direct dissolution is not recommended. |

| PBS with 5% DMSO (v/v) | Aqueous/Organic | 575.72 | Low | Low | Solubility is improved with the addition of a co-solvent. |

Note: The quantitative data for solvents other than DMSO are estimations based on the known behavior of similar NHS-ester biotinylation reagents. Experimental verification is highly recommended.

Qualitative Solubility Summary

-

High Solubility: this compound is readily soluble in anhydrous polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These are the recommended solvents for preparing concentrated stock solutions.

-

Low to Negligible Solubility: The reagent has very poor solubility in aqueous buffers like Phosphate-Buffered Saline (PBS). Direct dissolution in aqueous media is challenging and not advised. The NHS ester is also susceptible to hydrolysis in aqueous environments, which further complicates direct dissolution and storage.

Experimental Protocols

General Handling and Reconstitution Protocol

Due to the moisture-sensitive nature of the NHS ester, proper handling is crucial to maintain the reactivity of this compound.

Materials:

-

This compound solid reagent

-

Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Inert gas (e.g., argon or nitrogen) for purging

-

Appropriate vials and syringes

Procedure:

-

Equilibrate the vial of this compound to room temperature before opening to prevent condensation of moisture.

-

Briefly centrifuge the vial to ensure all the solid is at the bottom.

-

Under a dry, inert atmosphere if possible, add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

-

Cap the vial tightly and vortex or sonicate briefly to ensure complete dissolution.

-

If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C, preferably under an inert gas and with a desiccant.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol provides a standardized method for determining the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound solid reagent

-

Selected solvents (e.g., DMSO, DMF, PBS)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Add a known volume of the test solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a calibrated HPLC method.

-

Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow for Reconstitution and Use

The following diagram illustrates the general workflow for preparing and using a this compound stock solution for a typical biotinylation reaction.

Caption: General workflow for preparing and using this compound.

Logical Flow for Solubility Determination

The following diagram outlines the decision-making process and steps involved in determining the solubility of a compound like this compound.

Caption: Logical workflow for thermodynamic solubility determination.

Conclusion

This compound is a versatile reagent with solubility characteristics typical of NHS-ester biotinylation compounds. Its high solubility in organic solvents like DMSO and DMF facilitates the preparation of concentrated stock solutions, which can then be diluted into aqueous reaction mixtures for protein and biomolecule labeling. Researchers and drug development professionals should adhere to proper handling procedures to prevent hydrolysis and ensure the reactivity of the reagent. The provided protocols offer a framework for both the practical application and the systematic determination of the solubility of this compound, enabling its effective and reproducible use in a variety of scientific applications.

References

The Alchemist's Bond: A Technical Guide to Cleavable Biotin Linkers in Proteomics Research

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the ability to isolate and identify specific proteins and their interaction partners is paramount to unraveling complex biological processes. The high-affinity interaction between biotin (B1667282) and streptavidin has long been a cornerstone of protein enrichment strategies. However, the very strength of this bond poses a significant challenge: the harsh conditions required for elution often lead to sample contamination and the loss of valuable biological information. Cleavable biotin linkers have emerged as a sophisticated solution, offering a "catch-and-release" mechanism that preserves the integrity of protein complexes and enhances the specificity of proteomic analyses. This in-depth technical guide explores the diverse world of cleavable biotin linkers, their applications in cutting-edge proteomic techniques, and provides detailed methodologies to empower researchers in their quest for scientific discovery.

The Chemistry of Controlled Release: Types of Cleavable Biotin Linkers

Cleavable biotin linkers are trifunctional molecules composed of a biotin moiety for affinity capture, a reactive group for conjugation to the target protein or a probe, and a chemically labile bond that can be selectively broken under specific conditions. The choice of cleavable linker is critical and depends on the experimental design, the nature of the target proteins, and the downstream analytical methods.[1]

Here, we detail the most common classes of cleavable biotin linkers:

-

Acid-Cleavable Linkers: These linkers, such as those based on a dialkoxydiphenylsilane (DADPS) moiety, are susceptible to cleavage under mild acidic conditions (e.g., 10% formic acid).[1] The DADPS linker, in particular, has demonstrated superior performance in terms of enrichment efficiency and identification yield in chemoproteomic workflows.[2][3] It leaves a small residual mass on the peptide after cleavage, which is advantageous for mass spectrometry analysis.[1]

-

Photocleavable (PC) Linkers: Incorporating a photolabile group, these linkers can be cleaved by exposure to UV light at a specific wavelength. This method offers a rapid and non-invasive release of target proteins, making it suitable for studying dynamic cellular processes in living cells.[4]

-

Disulfide-Cleavable Linkers: These linkers contain a disulfide bond that can be reduced by thiol-containing reagents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol. While widely used, they can be susceptible to premature cleavage in the reducing environment of the cell.

-

Vicinal Diol Linkers: Based on a 1,2-diol structure, these linkers can be cleaved by treatment with sodium periodate. This method provides a chemoselective elution that has been shown to significantly reduce background protein identifications compared to on-bead digestion.[5]

-

Azobenzene (B91143) (AZO) Linkers: Cleavage of the azobenzene group is achieved through reduction with sodium dithionite. However, studies have revealed that this linker can undergo an unexpected side reaction, leading to a sulfation of the residual mass, which may complicate data analysis.[2][3]

A summary of the key characteristics of these linkers is presented in Table 1.

| Linker Type | Cleavage Condition | Advantages | Disadvantages |

| Acid-Cleavable (e.g., DADPS) | Mild acid (e.g., 10% Formic Acid) | High cleavage efficiency, small residual mass, compatible with MS.[1][2][3] | May not be suitable for acid-labile proteins or modifications. |

| Photocleavable | UV light (specific wavelength) | Rapid, non-invasive, suitable for live-cell applications.[4] | Potential for UV-induced damage to biomolecules. |

| Disulfide-Cleavable | Reducing agents (e.g., DTT) | Mild cleavage conditions. | Prone to premature cleavage in cellular environments. |

| Vicinal Diol | Sodium periodate | Chemoselective elution, reduces background.[5] | Periodate can potentially oxidize other biomolecules. |

| Azobenzene (AZO) | Sodium dithionite | Potential for side reactions and larger residual mass.[2][3] |

Table 1: Comparison of Common Cleavable Biotin Linkers. This table summarizes the cleavage conditions, advantages, and disadvantages of different types of cleavable biotin linkers used in proteomics research.

Applications in Proteomics Research

Cleavable biotin linkers have revolutionized several key areas of proteomics research, enabling cleaner and more specific analyses of the proteome.

Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying protein-protein interactions. By using a cleavable biotin linker to attach to a "bait" protein, researchers can pull down its interacting "prey" proteins. The subsequent mild cleavage step releases the entire protein complex for analysis by mass spectrometry, preserving weak or transient interactions that might be lost with harsher elution methods.

Below is a generalized workflow for an AP-MS experiment using a cleavable biotin linker.

References

- 1. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Photocleavable Linkers, Biotin Linker, UV/Photo Cleavable Linker | AxisPharm [axispharm.com]

- 5. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Biotin-bis-amido-SS-NHS in PROTAC Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POI). The linker connecting the POI-binding ligand and the E3 ligase-recruiting ligand is a critical determinant of PROTAC efficacy. This technical guide provides an in-depth exploration of Biotin-bis-amido-SS-NHS, a versatile linker designed to impart unique functionalities to PROTACs, thereby facilitating their development and mechanistic investigation.

Core Concepts: The Multifaceted Role of this compound

This compound is an alkyl/ether-based linker featuring three key chemical motifs, each bestowing a distinct advantage in PROTAC design and application.[1][2][3]

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group enables the straightforward, covalent conjugation of the linker to a primary amine on either the POI ligand or the E3 ligase ligand, forming a stable amide bond. This is a common and efficient method for the final step in PROTAC synthesis.[3]

-

Disulfide (SS) Bond: This redox-sensitive bond renders the linker cleavable. Within the highly reducing intracellular environment (e.g., high glutathione (B108866) concentrations), the disulfide bond can be broken.[3] This feature is invaluable for certain experimental designs, such as releasing the biotin (B1667282) tag for analytical purposes or developing environment-sensitive PROTACs.

-

Biotin Moiety: Biotin exhibits an exceptionally high and specific affinity for avidin (B1170675) and streptavidin.[3] This property transforms the biotin-tagged PROTAC into a powerful tool for a variety of biochemical and analytical assays, including affinity purification, pull-down assays, and various detection methods like Western blotting and ELISA. The long spacer arm of this linker helps to minimize steric hindrance, improving biotin-streptavidin binding.[1][2]

The combination of these features in a single molecule provides researchers with a multifunctional tool to streamline PROTAC synthesis and enable deeper mechanistic studies.

Data Presentation: Illustrative Performance Metrics

While specific performance data for PROTACs utilizing this compound is not yet prevalent in peer-reviewed literature, the following tables represent typical quantitative data generated during the evaluation of a hypothetical PROTAC, "PROTAC-X," targeting Protein-Y for degradation. These tables serve as a template for data presentation.

Table 1: In Vitro Degradation Profile of PROTAC-X

| Parameter | Value | Description |

| DC50 | 50 nM | The concentration of PROTAC-X required to degrade 50% of Protein-Y in cells after a 24-hour treatment. |

| Dmax | >95% | The maximum percentage of Protein-Y degradation achieved with PROTAC-X treatment. |

| t1/2 of Degradation | 4 hours | The time required to degrade 50% of Protein-Y at a saturating concentration of PROTAC-X. |

Table 2: Ternary Complex Formation and Binding Affinities

| Assay Type | Binding Partners | KD (nM) | Notes |

| Isothermal Titration Calorimetry (ITC) | PROTAC-X + Protein-Y | 150 nM | Binary binding affinity of the warhead. |

| Surface Plasmon Resonance (SPR) | PROTAC-X + E3 Ligase | 250 nM | Binary binding affinity of the E3 ligase ligand. |

| SPR | Ternary Complex (Protein-Y + PROTAC-X + E3 Ligase) | 25 nM | Affinity of the ternary complex, indicating positive cooperativity. |

Experimental Protocols: A Step-by-Step Workflow

This section outlines the key experimental methodologies for the synthesis and evaluation of a PROTAC using this compound.

Synthesis and Purification of a Biotinylated PROTAC

This protocol describes the final conjugation step where a POI ligand containing a free primary amine is coupled with an E3 ligase ligand that has been pre-functionalized with the this compound linker.

Materials:

-

POI-ligand-NH2 (Protein of Interest ligand with an accessible primary amine)

-

E3-ligase-linker-Biotin-SS-NHS (E3 ligase ligand pre-conjugated with the linker)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-phase HPLC system

-

Mass Spectrometer (e.g., LC-MS)

Protocol:

-

Dissolve the E3-ligase-linker-Biotin-SS-NHS (1.0 eq) in anhydrous DMF.

-

Add the POI-ligand-NH2 (1.2 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture to act as a non-nucleophilic base, scavenging the NHS leaving group.

-

Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, quench the reaction with a small amount of water.

-

Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).

-

Collect fractions containing the desired product and confirm its identity and purity by LC-MS analysis.

-

Lyophilize the pure fractions to obtain the final biotinylated PROTAC as a solid.

Western Blot Analysis for Protein Degradation

This protocol assesses the ability of the synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

-

Cell line expressing the protein of interest

-

Synthesized Biotinylated PROTAC

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Streptavidin-HRP conjugate (for detecting the biotinylated PROTAC)

-

Enhanced Chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the biotinylated PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clear the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Normalize protein concentrations and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

To confirm target engagement, a parallel blot can be probed with Streptavidin-HRP to detect the biotinylated PROTAC associated with the POI.

-

Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Affinity Pull-Down Assay Using Streptavidin Beads

This assay leverages the biotin handle to pull down the PROTAC and its binding partners from cell lysate, confirming target engagement.

Materials:

-

Cell lysate from cells treated with the biotinylated PROTAC

-

Streptavidin-coated magnetic beads

-

Wash buffers (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer, or a reducing agent like DTT to cleave the disulfide bond)

Protocol:

-

Incubate the cell lysate (containing the PROTAC and its bound proteins) with pre-washed streptavidin magnetic beads for 1-2 hours at 4°C with gentle rotation.

-

Use a magnetic rack to separate the beads from the lysate.

-

Wash the beads 3-5 times with wash buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

For Denaturing Elution: Add 1x SDS-PAGE sample buffer and boil for 5-10 minutes.

-

For Cleavable Elution: Incubate the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C to cleave the disulfide bond, releasing the PROTAC-protein complexes from the biotin-streptavidin interaction.

-

-

Analyze the eluted proteins by Western blot for the presence of the POI and components of the E3 ligase complex.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows relevant to the use of this compound in PROTAC development.

References

An In-Depth Technical Guide to Biotin-bis-amido-SS-NHS for Studying Intracellular Protein Dynamics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-bis-amido-SS-NHS, a versatile reagent for studying intracellular protein dynamics. Below, you will find detailed information on its chemical properties, experimental protocols for its use, and its application in advanced proteomics workflows.

Introduction to this compound

This compound is a long-chain, amine-reactive biotinylation reagent that features a cleavable disulfide bond. This reagent is a powerful tool for covalently attaching a biotin (B1667282) label to proteins and other biomolecules containing primary amines. The N-hydroxysuccinimide (NHS) ester group reacts efficiently with the amino groups of lysine (B10760008) residues and the N-terminus of polypeptides to form stable amide bonds.

The key feature of this reagent is the disulfide bond within its spacer arm, which can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This allows for the gentle and efficient elution of biotinylated molecules from streptavidin affinity matrices, making it ideal for applications in affinity purification and mass spectrometry-based proteomics. The long spacer arm also helps to minimize steric hindrance in the binding of biotin to streptavidin.[1][2]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference |

| Molecular Weight | 575.72 g/mol | [3][4] |

| Chemical Formula | C22H33N5O7S3 | |

| Spacer Arm Length | 24.3 Å | [1] |

| Reactivity | Primary amines (-NH2) | [1] |

| Cleavability | Disulfide bond cleavable by reducing agents (e.g., DTT, TCEP) | [1][2] |

| Solubility | Soluble in organic solvents like DMSO and DMF | [1] |

| Membrane Permeability | Yes | [1] |

Experimental Protocols

General Protein Biotinylation

This protocol outlines the general steps for biotinylating proteins in solution using this compound.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for buffer exchange

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.

-

Add the this compound stock solution to the protein sample to achieve a desired molar excess (typically 10-50 fold). The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Remove excess, non-reacted biotinylation reagent by buffer exchange using a desalting column or dialysis.

Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-agarose or streptavidin-magnetic beads

-

Wash Buffer 1 (e.g., PBS with 0.1% Tween-20)

-

Wash Buffer 2 (e.g., High salt buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

Elution Buffer (e.g., 50 mM DTT or 20 mM TCEP in 50 mM Tris-HCl, pH 8.5)

Procedure:

-

Incubate the biotinylated protein sample with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound proteins. Perform sequential washes with Wash Buffer 1 and Wash Buffer 2.

-

To elute the bound proteins, incubate the beads with the Elution Buffer for 30-60 minutes at 37°C. The reducing agent will cleave the disulfide bond, releasing the protein from the biotin tag which remains bound to the streptavidin.

-

Collect the supernatant containing the eluted proteins for downstream analysis.

Sample Preparation for Mass Spectrometry

This protocol outlines the steps for preparing the eluted proteins for analysis by mass spectrometry.

Materials:

-

Eluted protein sample

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

Procedure:

-

Denature the proteins in the eluate by adding urea to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

-

Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M.

-

Digest the proteins with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Acidify the peptide mixture with formic acid to a final concentration of 0.1% to stop the digestion.

-

Desalt the peptides using a C18 StageTip or equivalent prior to LC-MS/MS analysis.

Quantitative Data Summary

Labeling Efficiency

The efficiency of biotinylation can be influenced by several factors, including the molar ratio of the biotinylation reagent to the protein and the protein concentration.

| Protein Concentration | Molar Excess of Biotin Reagent | Typical Labeling Efficiency |

| 1-2 mg/mL | > 20-fold | Moderate to High |

| > 2 mg/mL | 10 to 20-fold | High |

Note: These are general guidelines, and optimal conditions should be determined empirically for each specific protein and application.

Cleavage Efficiency

The disulfide bond in this compound can be efficiently cleaved by various reducing agents.

| Reducing Agent | Concentration | Incubation Time | Temperature | Cleavage Efficiency |

| DTT | 50 mM | 30-60 min | 37°C | > 90% |

| TCEP | 20 mM | 30-60 min | 37°C | > 95% |

Visualizing Experimental Workflows and Signaling Pathways

Proximity-Dependent Biotinylation (BioID) Workflow

This compound and similar reagents are instrumental in proximity-dependent biotinylation (BioID) experiments, which aim to identify protein-protein interactions in a cellular context.

EGFR Signaling Pathway Investigation

This reagent can be used to study dynamic changes in protein interactions within signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

Conclusion

This compound is a robust and versatile tool for the study of intracellular protein dynamics. Its cleavable nature and long spacer arm make it particularly well-suited for affinity purification and mass spectrometry-based proteomics. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this reagent in their studies of protein-protein interactions, signaling pathways, and other complex biological processes.

References

Methodological & Application

Protocol for Labeling Antibodies with Biotin-bis-amido-SS-NHS: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent attachment of Biotin-bis-amido-SS-NHS to antibodies. This reagent facilitates the biotinylation of proteins on their primary amines (e.g., lysine (B10760008) residues) and incorporates a cleavable disulfide bond in the spacer arm, allowing for the subsequent removal of the biotin (B1667282) label under reducing conditions. This feature is particularly advantageous for applications such as affinity purification of target proteins, where mild elution of the captured protein is desired.

Introduction

Biotinylation is a widely used technique for labeling antibodies and other proteins for detection, purification, and various immunoassay applications. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for robust and sensitive detection systems. This compound is an amine-reactive biotinylation reagent that contains an N-hydroxysuccinimide (NHS) ester which readily reacts with primary amino groups on the antibody to form a stable amide bond. The integrated disulfide (SS) bond within its spacer arm allows for the cleavage of the biotin moiety from the antibody-protein complex using reducing agents like dithiothreitol (B142953) (DTT), enabling the recovery of the target protein in its native state.[1][2][3][4]

Data Presentation

The efficiency of the biotinylation reaction is influenced by several factors, primarily the molar ratio of the biotinylation reagent to the antibody. Optimizing this ratio is crucial to ensure sufficient labeling for detection or capture, without compromising the antibody's antigen-binding activity.[5]

Table 1: Effect of Molar Excess of this compound on the Degree of Biotinylation of IgG.

| Molar Excess of Biotin Reagent to Antibody | Average Number of Biotin Molecules per Antibody |

| 5:1 | 2 - 4 |

| 10:1 | 4 - 6 |

| 20:1 | 6 - 8 |

| 30:1 | 8 - 12 |

Note: These values are approximate and can vary depending on the specific antibody, buffer conditions, and reaction time. It is recommended to perform a pilot experiment to determine the optimal molar ratio for your specific application.

Experimental Protocols

This section outlines the detailed methodology for labeling an antibody with this compound, including the preparation of reagents, the labeling reaction, and the purification of the biotinylated antibody.

Materials and Reagents

-

Antibody to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting columns or dialysis cassettes for purification

-

Reducing agent for cleavage (optional): Dithiothreitol (DTT) or 2-Mercaptoethanol (BME)

Protocol for Antibody Biotinylation

-

Antibody Preparation: